molecular formula C9H14O3 B13327821 1-Oxaspiro[3.5]nonane-7-carboxylic acid

1-Oxaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B13327821
M. Wt: 170.21 g/mol
InChI Key: JFQIUKPYOHQJMY-UHFFFAOYSA-N
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Description

1-Oxaspiro[3.5]nonane-7-carboxylic acid is a bicyclic organic compound featuring a spirocyclic structure with an oxygen atom in the oxirane ring (1-oxa) and a carboxylic acid group at the 7-position. Its unique spiro[3.5]nonane framework makes it a valuable intermediate in pharmaceutical synthesis, particularly for designing rigid scaffolds that enhance drug potency and selectivity .

Preparation Methods

Synthetic Routes:

1-Oxaspiro[3.5]nonane-7-carboxylic acid can be synthesized through various routes. One common approach involves cyclization of a suitable precursor, followed by carboxylation. For example, a spirocyclic lactone precursor can be treated with a base to form the spiro ring, and subsequent carboxylation yields the target compound.

Reaction Conditions:

The specific reaction conditions depend on the chosen synthetic pathway. Generally, mild to moderate temperatures and appropriate solvents are employed. Detailed protocols are available in the literature.

Industrial Production:

While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for scientific investigations and drug discovery.

Chemical Reactions Analysis

1-Oxaspiro[3.5]nonane-7-carboxylic acid participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of related functional groups.

    Substitution: The carboxylic acid group allows for substitution reactions, where other groups can replace the hydrogen atom.

    Reduction: Reduction of the carbonyl group may yield corresponding alcohols.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts.

Major products formed from these reactions include derivatives with modified functional groups or stereochemistry.

Scientific Research Applications

1-Oxaspiro[3.5]nonane-7-carboxylic acid finds applications in:

    Medicinal Chemistry: Researchers explore its derivatives as potential drug candidates due to their unique spirocyclic structure.

    Chemical Biology: It serves as a building block for designing bioactive molecules.

    Materials Science: The compound’s properties may contribute to novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. its spirocyclic scaffold suggests potential interactions with biological targets, possibly affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

2-Oxaspiro[3.5]nonane-7-carboxylic Acid

  • Structure : Oxygen in the 2-position instead of 1, with a carboxylic acid at position 5.
  • Synthesis : Available via multistep routes, including epoxidation and ring-enlargement reactions (yield ~70.7% for diaza analogs) .
  • Applications : Used as a building block for kinase inhibitors and protease modulators .
  • Key Data: Property Value Source CAS No. 1416323-16-4 Molecular Formula C₉H₁₄O₃ Inferred

7-Oxaspiro[3.5]nonane-1-carboxylic Acid

  • Structure : Oxygen at position 7 and carboxylic acid at position 1, reversing the functional groups.

Azaspiro Analogs

2-Oxo-1-azaspiro[3.5]nonane-7-carboxylic Acid

  • Structure : Replaces the spiro oxygen with a nitrogen (aza) and introduces a ketone group.
  • Synthesis : Synthesized via tert-butyl ester protection strategies (Mol. weight: 183.21 g/mol; CAS: 2387209-47-2) .
  • Applications : Intermediate for peptidomimetics and CNS-targeting drugs .

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Hydrochloride

  • Structure : Combines oxygen at position 7 and nitrogen at position 2, with a hydrochloride salt.
  • Properties: Molecular formula C₈H₁₃NO₃·HCl; used in crystallography studies due to its rigid conformation .

Functionalized Derivatives

tert-Butyl Esters

  • Examples: 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: Yield ~70.7% via epoxidation; used in large-scale API synthesis . 2-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: CAS 240401-27-8; priced at €171.00/g for research use .
  • Advantages : Enhanced stability and solubility for storage and handling .

Hydroxymethyl Derivatives

  • Example: 2-(Hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (CAS: 1180112-41-7).
  • Applications : Key intermediate for introducing polar functional groups in drug candidates .

Research Implications and Challenges

  • Synthetic Complexity : Diazaspiro analogs (e.g., 1,7-diazaspiro derivatives) require multistep reactions but achieve higher yields (~70.7%) compared to oxaspiro compounds .
  • Biological Relevance : Azaspiro derivatives show enhanced binding to neurological targets (e.g., NMDA receptors) due to nitrogen’s hydrogen-bonding capacity .
  • Knowledge Gaps: Limited data on the direct pharmacological activity of 1-oxaspiro[3.5]nonane-7-carboxylic acid; most studies focus on its esters or salts .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-oxaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-6-12-9/h7H,1-6H2,(H,10,11)

InChI Key

JFQIUKPYOHQJMY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)O)CCO2

Origin of Product

United States

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